molecular formula C11H13NO B013721 5-Methyl-5-phenyl-1-pyrroline N-Oxide CAS No. 179807-10-4

5-Methyl-5-phenyl-1-pyrroline N-Oxide

Cat. No. B013721
M. Wt: 175.23 g/mol
InChI Key: NIVZQJGDYSKCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-5-phenyl-1-pyrroline N-Oxide is a spin trapping compound . It is superior to 5,5-dimethylpyrroline N-oxide (DMPO) in terms of stability and shelf life . The molecular formula of this compound is C11H13NO, and it has a molecular weight of 175.23 .


Chemical Reactions Analysis

5-Methyl-5-phenyl-1-pyrroline N-Oxide is used as a spin trap, a compound that reacts covalently with short-lived free radicals to form more stable products . These products can then be detected using electron paramagnetic resonance (EPR) spectroscopy .

Scientific Research Applications

  • Synthesis of Compounds : It is useful in the synthesis of C5 mono- and diester-substituted 1-pyrroline-1-oxides (Black et al., 2000).

  • Spin Trapping of Free Radicals : This compound can trap short-lived free radicals and demonstrates stereospecific spin trapping using ESR spectroscopy (Zhang & Xu, 1989). It is also part of a family of spin traps for superoxide, with a higher rate constant for spin trapping O2*- at acidic pH than at physiological pH (Tsai et al., 2003).

  • Corrosion Inhibition : 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, which may involve similar structural components, effectively inhibit mild steel corrosion (Verma et al., 2015).

  • Anticancer Research : It showed significant activity in the murine P388 lymphocytic leukemia model and was more potent than indicine N-oxide (Anderson & Milowsky, 1987).

  • Study of Radicals in Scientific Research : Various derivatives of 5-Methyl-5-phenyl-1-pyrroline N-Oxide are used to study radicals in EPR spectra and as pH-sensitive probes (Clement et al., 2001); (Stolze et al., 2003).

  • Detection of Superoxide During Reperfusion : It allows for the detection of superoxide during reperfusion of ischemic isolated rat hearts (Frejaville et al., 1994).

  • Characterization of Free Radicals : It is used to trap and characterize various free radicals, aiding in identifying short-lived and low molecular weight free radicals in various processes (Zoia & Argyropoulos, 2010).

Future Directions

The future directions of research involving 5-Methyl-5-phenyl-1-pyrroline N-Oxide could involve its use in proteomics research , given its ability to trap free radicals. Further studies could also explore its stability and potential applications in different fields.

properties

IUPAC Name

2-methyl-1-oxido-2-phenyl-3,4-dihydropyrrol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(8-5-9-12(11)13)10-6-3-2-4-7-10/h2-4,6-7,9H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVZQJGDYSKCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=[N+]1[O-])C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-5-phenyl-1-pyrroline N-Oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-5-phenyl-1-pyrroline N-Oxide
Reactant of Route 2
5-Methyl-5-phenyl-1-pyrroline N-Oxide
Reactant of Route 3
5-Methyl-5-phenyl-1-pyrroline N-Oxide
Reactant of Route 4
5-Methyl-5-phenyl-1-pyrroline N-Oxide
Reactant of Route 5
5-Methyl-5-phenyl-1-pyrroline N-Oxide
Reactant of Route 6
5-Methyl-5-phenyl-1-pyrroline N-Oxide

Citations

For This Compound
4
Citations
N Endo, K Higashi, K Kanaori, K Tajima… - Bulletin of the Chemical …, 2002 - journal.csj.jp
… DMPO (purchased from LABOTEC Co.) as well as 5,5-dimethyl-4-phenyl-1-pyrroline N-oxide (4-PhDMPO) and 5-methyl-5-phenyl-1-pyrroline N-oxide (5-Ph-5MPO) (purchased from …
Number of citations: 5 www.journal.csj.jp
A PYRROLINE-N-OXIDES - Free Radicals: Biology and …, 1999 - books.google.com
… 5-Methyl-5-phenyl-1-pyrroline-N-oxide (24) To a cooled (-20 C) solution of … eluted with methylene chloride/methanol, yielding 5-methyl-5-phenyl-1-pyrrolineN-oxide (24) as a waxy oil. …
Number of citations: 0 books.google.com
S Traps - Free Radicals: Biology and Detection by Spinn …, 1999 - books.google.com
Notwithstanding Professor Janzen's success in foretelling the birth of spin trapping, such prognostications are more often than not incorrect. Yet, some generalizations can be gleaned …
Number of citations: 0 books.google.com
D BECKER - Electron Paramagnetic Resonance: Volume 16, 2007 - books.google.com
… Janzen et al.” described the synthesis and the use of 5-methyl-5-phenyl-1pyrroline N-oxide 5, as a spin-trap. Commonly known artefacts of DMPO are not present with 5. The addition of …
Number of citations: 0 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.